1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c14-10-4-3-9(12(6-10)13(15,16)17)7-19-5-1-2-11(18)8-19/h3-4,6,11H,1-2,5,7-8,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUDSJREUPDIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a piperidine derivative with a benzyl halide containing fluoro and trifluoromethyl groups. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Reductive Amination
The piperidin-3-amine core is frequently synthesized via reductive amination. For example:
-
Substrate : 4-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-one
-
Reagents : Methylamine hydrochloride, sodium cyanoborohydride (NaCNBH₃), acetic acid
-
Conditions : Methanol, 0°C to room temperature, 16 hours
This method is favored for its regioselectivity and compatibility with electron-withdrawing groups like trifluoromethyl .
N-Alkylation and Acylation
The primary amine participates in alkylation and acylation reactions:
Alkylation
-
Reagents : tert-Butyl bromoacetate, Hunig’s base (DIPEA)
-
Conditions : Dichloromethane (DCM), room temperature, 12 hours
-
Product : N-(tert-butoxycarbonylmethyl)-1-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine
Acylation
-
Reagents : Benzoyl chloride, HBTU (coupling agent)
-
Conditions : DCM, 0°C to room temperature, 6 hours
-
Product : N-Benzoyl-1-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine
Electrophilic Aromatic Substitution
The 4-fluoro-2-(trifluoromethyl)benzyl group directs electrophilic substitution at specific positions:
| Reaction Type | Reagents/Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | Para to fluorine | 55% | |
| Sulfonation | ClSO₃H, DCM, reflux, 4 hours | Meta to trifluoromethyl | 48% |
The trifluoromethyl group deactivates the ring, favoring meta substitution relative to itself .
Deprotection and Functionalization
Protected derivatives (e.g., Boc-protected amines) undergo deprotection for further reactions:
-
Reagents : Trifluoroacetic acid (TFA) in DCM
-
Conditions : Room temperature, 1 hour
-
Result : Regeneration of the free amine for subsequent coupling .
Metal-Catalyzed Cross-Coupling
The benzyl group participates in palladium-catalyzed reactions:
-
Suzuki Coupling :
Stability Under Acidic/Basic Conditions
| Condition | Observation | Stability | Source |
|---|---|---|---|
| 1M HCl (aq) | No decomposition after 24 hours | Stable | |
| 1M NaOH (aq) | Partial hydrolysis of amide derivatives | Moderate |
Photochemical Reactivity
UV irradiation (254 nm) induces C-F bond cleavage in the trifluoromethyl group, forming difluoromethyl radicals. This reactivity is exploited in photopharmacology but requires stabilization strategies for drug development .
Scientific Research Applications
Medicinal Chemistry
Receptor Binding and Modulation
The compound has shown potential as a modulator of neurotransmitter systems due to its ability to bind to specific receptors in the nervous system. The presence of both fluoro and trifluoromethyl groups enhances its binding affinity, making it a candidate for developing treatments for neurological disorders. Studies indicate that similar compounds can influence neurotransmitter activity, which is crucial for conditions like depression and anxiety.
Anticancer Activity
Research has demonstrated that derivatives of piperidine, including 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine, exhibit significant anticancer properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines. For example:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Lung Cancer | 0.045 |
| Compound B | Breast Cancer | 0.032 |
| Compound C | Colorectal Cancer | 0.050 |
The incorporation of trifluoromethyl groups is believed to enhance the ability of these compounds to penetrate cellular membranes and interact with intracellular targets, thereby improving their efficacy against cancer cells .
Enzyme Inhibition
Tyrosinase Inhibition
There is considerable interest in developing inhibitors for tyrosinase (TYR), an enzyme involved in melanin production, as a therapeutic strategy for hyperpigmentation disorders. Compounds structurally related to this compound have been explored as potential TYR inhibitors. Research indicates that modifications to the piperidine structure can lead to improved affinity for TYR, suggesting that this compound could be optimized for cosmetic applications targeting skin pigmentation .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution of a piperidine derivative with a benzyl halide containing fluoro and trifluoromethyl groups. The reaction conditions often require a base like sodium hydride or potassium carbonate to facilitate the substitution .
Chemical Properties
The unique combination of the piperidine ring with fluorinated substituents imparts distinct electronic and steric properties to the compound, enhancing its lipophilicity and metabolic stability. These characteristics are critical for its biological activity and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
- Structural Differences :
- The benzyl group lacks the 4-fluoro substituent but retains a 4-trifluoromethyl group.
- The piperidine ring has a methyl group at position 1 and an amine at position 4 (vs. position 3 in the target compound).
- The methyl group increases steric hindrance, which may impact interactions with hydrophobic pockets in enzymes or receptors .
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Differences :
- Replaces the piperidine core with a pyrazolo[3,4-d]pyrimidine heterocycle.
- Includes an iodo substituent at position 3.
- Iodination may enhance radioimaging utility but reduces metabolic stability compared to non-halogenated analogs .
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (Compound 18c)
- Structural Differences :
- Features an imidazolidin-2-one ring linked to a piperidin-4-ylmethyl group.
- The benzyl substituent has 2-trifluoromethyl and 3,4-dimethoxy groups.
- The dimethoxy groups improve solubility but may reduce CNS penetration compared to fluorinated analogs .
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine
- Structural Differences :
- Contains a 2-methoxy-5-(trifluoromethoxy)benzyl group and a 2-phenyl substituent on piperidine.
- Implications :
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties (Theoretical)
| Compound Name | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| This compound | 318.3 | 3.2 | 1 | 4 |
| 1-Methyl-3-(4-CF3-benzyl)piperidin-4-amine | 334.8 | 3.5 | 1 | 4 |
| Compound 18c | 463.5 | 2.8 | 1 | 7 |
| (2S,3S)-NK1 tracer | 380.4 | 3.0 | 1 | 6 |
Key Observations
Core Structure Flexibility : Piperidine-based compounds (e.g., target compound, NK1 tracer) show versatility in CNS applications, while heterocyclic cores (e.g., pyrazolopyrimidine) may favor kinase inhibition .
Synthetic Accessibility : The target compound can likely be synthesized via benzylation of piperidin-3-amine using methods similar to those in and , which employ alkylation or reductive amination .
Biological Activity
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group that contains both fluoro and trifluoromethyl groups. These substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Receptor Binding : The compound can bind to specific receptors in the nervous system, potentially modulating neurotransmitter activity.
- Enzyme Interaction : It may also interact with enzymes, influencing their activity through competitive inhibition or other mechanisms. The presence of fluorinated groups enhances binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on piperidine derivatives have shown their effectiveness against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Lung Cancer | 0.045 |
| Compound B | Breast Cancer | 0.032 |
| Compound C | Colorectal Cancer | 0.050 |
These studies suggest that the incorporation of trifluoromethyl groups can enhance anticancer activity by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Neuropharmacological Effects
The piperidine structure is known for its neuropharmacological properties. Compounds derived from piperidine have been studied for their potential in treating neurological disorders. For example, the ability of this compound to act as a selective modulator of neurotransmitter receptors could position it as a candidate for further development in this area .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with commercially available precursors such as 4-fluoro-2-(trifluoromethyl)benzyl bromide and piperidin-3-amine.
- Nucleophilic Substitution : A nucleophilic substitution reaction occurs where the piperidine derivative reacts with the benzyl halide in the presence of a base (e.g., sodium hydride).
- Purification : The resultant product is purified using techniques such as column chromatography to isolate the desired compound .
Case Studies
Several studies have explored the biological effects of related compounds:
- A study demonstrated that derivatives with similar structures exhibited potent inhibition against specific cancer cell lines, suggesting that modifications in the piperidine structure can lead to enhanced biological activity .
- Another investigation focused on optimizing pharmacokinetic profiles by modifying functional groups on similar scaffolds, leading to improved solubility and metabolic stability without sacrificing efficacy against target diseases .
Q & A
Q. What are the established synthetic routes for 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine, and how is structural purity validated?
Methodological Answer: The compound can be synthesized via multi-step reactions involving nucleophilic substitution, reductive amination, or condensation. For example:
- Step 1 : React 4-fluoro-2-(trifluoromethyl)benzyl chloride with piperidin-3-amine under basic conditions (e.g., K₂CO₃) to form the benzyl-piperidine intermediate.
- Step 2 : Purify intermediates via column chromatography and confirm structure using H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR peaks at δ 3.2–3.5 ppm (piperidine protons) and δ 7.2–7.8 ppm (aromatic protons) validate the core structure .
- Validation : Elemental analysis (C, H, N) should match theoretical values within ±0.3%, and melting points should align with literature data .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Methodological Answer: Key properties include:
- Solubility : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) to optimize experimental conditions. Poor solubility in water may require co-solvents like DMSO for biological assays .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Fluorinated aromatic groups generally enhance thermal stability .
- LogP : Estimate partition coefficient using reversed-phase HPLC or computational tools (e.g., ChemAxon) to predict membrane permeability .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin for anticancer studies) .
- Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based kinetic assays. IC₅₀ values <10 µM warrant further optimization .
- Dose-response curves : Generate using GraphPad Prism to calculate EC₅₀/IC₅₀ and assess potency .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives?
Methodological Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. Software like Gaussian or ORCA can calculate activation energies .
- Machine learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal solvents, catalysts, or temperatures for novel derivatives .
- Validation : Compare computational predictions with experimental outcomes (e.g., % yield, purity) to refine algorithms .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer:
- SAR studies : Synthesize analogs with substituent changes (e.g., replacing -CF₃ with -CH₃ or -Cl) and compare bioactivity. For example, 4-methylpiperidine analogs in triazine derivatives showed enhanced antileukemic activity (IC₅₀ = 4 µM vs. 12 µM for parent compound) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity. A study on triazine derivatives achieved a predictive >0.8 .
- Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with -NH₂ group) .
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tests (ANOVA, t-tests) to identify outliers .
- Experimental replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in antimalarial activity (3d: 74% vs. 3i: 24% yield) were linked to differences in reaction conditions .
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .
Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?
Methodological Answer:
- Prodrug design : Modify the amine group to a carbamate or phosphonate ester to enhance selectivity. Hydrolysis in target tissues can release the active compound .
- Pharmacokinetic profiling : Conduct ADME studies in rodents to optimize dosing (e.g., t₁/₂ >4 hours for sustained action). Monitor metabolites via LC-MS/MS to identify toxic species .
- Toxicogenomics : Use RNA-seq to assess gene expression changes in liver/kidney tissues after repeated dosing .
Methodological Tables
Q. Table 1. Representative Synthetic Yields and Characterization Data
| Derivative | Yield (%) | Melting Point (°C) | H NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| Parent | 92 | 158–160 | 3.2 (m, 4H), 7.4 (d, 2H) | |
| -CF₃→-Cl | 89 | 162–164 | 3.3 (m, 4H), 7.6 (d, 2H) |
Q. Table 2. Bioactivity Comparison of Analogues
| Compound | Target (IC₅₀, µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 3d | Plasmodium (0.8) | 15 | |
| 3f | Kinase X (2.1) | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
